molecular formula C29H38N2O4 B12022271 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022271
M. Wt: 478.6 g/mol
InChI Key: JEWPLAGAYNIPTA-SHHOIMCASA-N
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Description

The compound 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol-2-one core, which is a versatile scaffold in medicinal chemistry, often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the 4-tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the diethylaminoethyl group: This can be done through a nucleophilic substitution reaction.

    Addition of the methoxy-methylbenzoyl group: This step may involve an esterification or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other similar compounds such as:

    4-tert-butylphenol: Shares the tert-butylphenyl group but lacks the pyrrol-2-one core.

    tert-butylsulfanylphthalonitriles: Contains tert-butyl groups but has a different core structure.

    N-Boc piperazine derivatives: Contains diethylamino groups but has a different core structure.

The uniqueness of This compound lies in its combination of functional groups and the pyrrol-2-one core, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-8-30(9-2)16-17-31-25(20-10-13-22(14-11-20)29(4,5)6)24(27(33)28(31)34)26(32)21-12-15-23(35-7)19(3)18-21/h10-15,18,25,32H,8-9,16-17H2,1-7H3/b26-24+

InChI Key

JEWPLAGAYNIPTA-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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